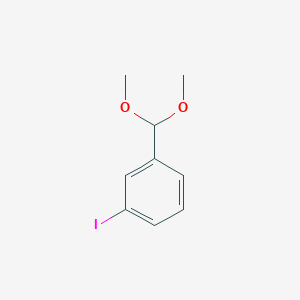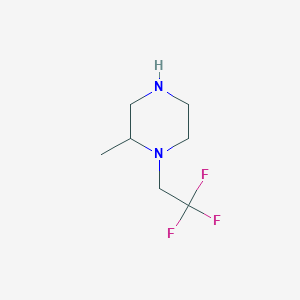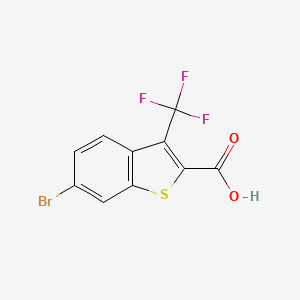
1-(Dimethoxymethyl)-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-IODOBENZALDEHYDE DIMETHYL ACETAL is an organic compound with the molecular formula C9H11IO2. It is a derivative of benzaldehyde, where the aldehyde group is protected as a dimethyl acetal and an iodine atom is substituted at the meta position of the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-IODOBENZALDEHYDE DIMETHYL ACETAL can be synthesized through the acetalization of 3-iodobenzaldehyde with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Protonation of the carbonyl group: The carbonyl group of 3-iodobenzaldehyde is protonated by the acid catalyst, making it more electrophilic.
Nucleophilic attack by methanol: Methanol acts as a nucleophile and attacks the protonated carbonyl group, forming a hemiacetal intermediate.
Formation of the acetal: The hemiacetal intermediate undergoes further reaction with another molecule of methanol, resulting in the formation of 3-IODOBENZALDEHYDE DIMETHYL ACETAL and the elimination of water
Industrial Production Methods
In industrial settings, the acetalization process can be optimized by using excess methanol and a dehydrating agent to drive the equilibrium towards the formation of the acetal. Common dehydrating agents include trimethyl orthoformate, which reacts with water to form methyl formate and methanol, thus removing water from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
3-IODOBENZALDEHYDE DIMETHYL ACETAL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-iodobenzoic acid.
Reduction: Reduction reactions can convert the acetal back to the corresponding alcohol or aldehyde.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent
Major Products
Oxidation: 3-iodobenzoic acid.
Reduction: 3-iodobenzyl alcohol or 3-iodobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-IODOBENZALDEHYDE DIMETHYL ACETAL is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a protecting group for aldehydes.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is employed in the development of pharmaceuticals and as a precursor for bioactive compounds.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of 3-IODOBENZALDEHYDE DIMETHYL ACETAL involves the formation of a stable acetal protecting group, which prevents the aldehyde from undergoing unwanted reactions. The acetal can be selectively deprotected under acidic conditions to regenerate the aldehyde, allowing for controlled chemical transformations.
Comparaison Avec Des Composés Similaires
3-IODOBENZALDEHYDE DIMETHYL ACETAL can be compared with other similar compounds, such as:
4-IODOBENZALDEHYDE DIMETHYL ACETAL: Similar structure but with the iodine atom at the para position.
2-IODOBENZALDEHYDE DIMETHYL ACETAL: Similar structure but with the iodine atom at the ortho position.
3-BROMOBENZALDEHYDE DIMETHYL ACETAL: Similar structure but with a bromine atom instead of iodine
These compounds share similar reactivity patterns but differ in their steric and electronic properties, which can influence their behavior in chemical reactions.
Propriétés
Numéro CAS |
99405-04-6 |
|---|---|
Formule moléculaire |
C9H11IO2 |
Poids moléculaire |
278.09 g/mol |
Nom IUPAC |
1-(dimethoxymethyl)-3-iodobenzene |
InChI |
InChI=1S/C9H11IO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,1-2H3 |
Clé InChI |
JYFNSJPMDOMOHV-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC(=CC=C1)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B12070427.png)


![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)
![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)







